3-bromo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-bromo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide” is a chemical compound with the empirical formula C12H9BrN2O . It has a molecular weight of 277.12 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(C1=CC=CC(Br)=C1)NC2=CN=CC=C2
. The InChI key for this compound is YBXUQVCTKPMFHF-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
“this compound” is a solid compound . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis and Characterization
A variety of research has explored the synthesis and characterization of compounds structurally similar to 3-bromo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide, focusing on their preparation, structural analysis, and potential applications in scientific fields beyond pharmacological usage. For example, studies have developed methods for synthesizing derivatives through arylation of azoles and subsequent reductions, aiming at creating novel compounds with potential for diverse applications (Shevchuk et al., 2012). Similarly, research has been conducted on the synthesis of non-peptide small molecular antagonists, providing insight into novel chemical entities with potential receptor binding properties (H. Bi, 2015).
Molecular Interaction Studies
Investigations into molecular interactions of analogous compounds with receptors have provided valuable insights into their binding mechanisms and potential as therapeutic agents. For instance, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a compound with a similar structural motif) with the CB1 cannabinoid receptor has revealed details about its antagonist behavior and binding affinity, highlighting the significance of such studies in understanding receptor-ligand interactions (Shim et al., 2002).
Antimicrobial Activity
Research into benzamide derivatives and their metal complexes has also explored their antimicrobial properties, indicating the broad spectrum of biological activities these compounds can exhibit. Studies have synthesized and characterized benzamides and their copper and cobalt complexes, assessing their in vitro antibacterial activity against various bacterial strains. The findings suggest that these complexes may offer a promising approach to developing new antimicrobial agents (Khatiwora et al., 2013).
Anti-Fatigue Effects
Additionally, certain benzamide derivatives have been investigated for their potential anti-fatigue effects, demonstrating the versatility of these compounds in scientific research beyond their traditional pharmacological applications. For example, the synthesis, crystal structure, and evaluation of anti-fatigue effects of some benzamide derivatives like 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine have been explored, revealing their capability to enhance the forced swimming capacity in mice, which could lead to the development of novel therapeutic agents for fatigue-related conditions (Wu et al., 2014).
Safety and Hazards
The safety information available indicates that “3-bromo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide” may cause skin irritation (H315) and serious eye irritation (H319) . It may also cause respiratory irritation (H335) . Precautionary measures include washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
3-bromo-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3S/c19-16-4-1-3-15(11-16)18(23)21-12-14-6-9-22(10-7-14)26(24,25)17-5-2-8-20-13-17/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCUJKDAQJOXGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.